molecular formula C6H12ClNO2S B6510699 hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride CAS No. 1823885-46-6

hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride

Cat. No.: B6510699
CAS No.: 1823885-46-6
M. Wt: 197.68 g/mol
InChI Key: ITHJAEGBLFCBKY-UHFFFAOYSA-N
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Description

Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride is a chemical compound with the molecular formula C6H12ClNO2S. It is known for its unique structure, which includes a thieno[3,4-c]pyrrole ring system.

Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c8-10(9)3-5-1-7-2-6(5)4-10;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHJAEGBLFCBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the thieno[3,4-c]pyrrole ring system. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride can be compared with other similar compounds, such as:

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